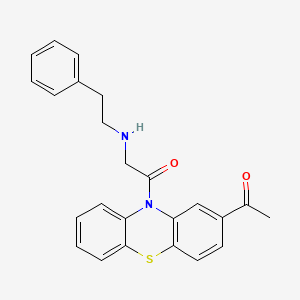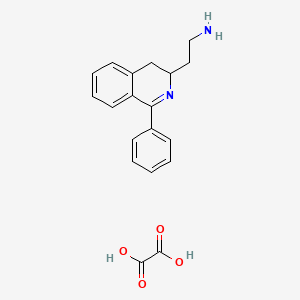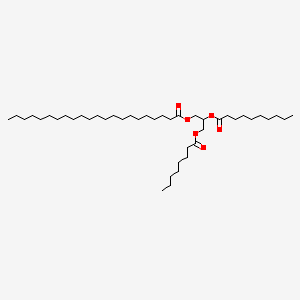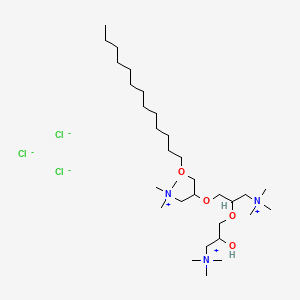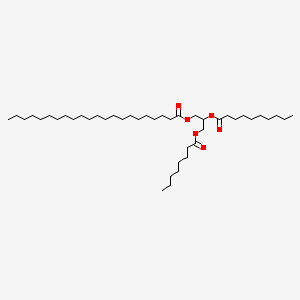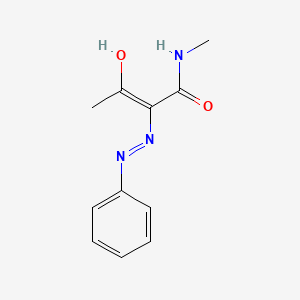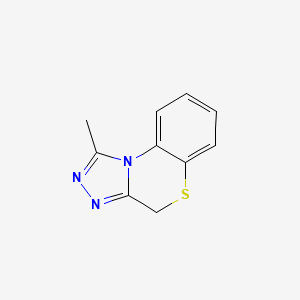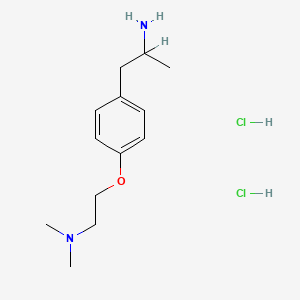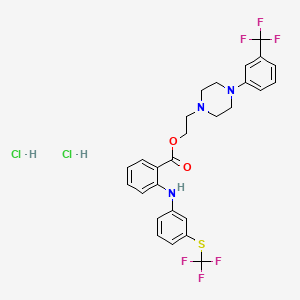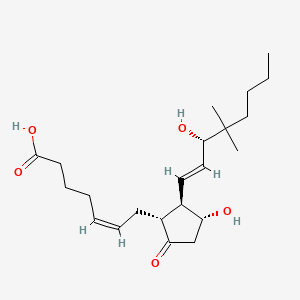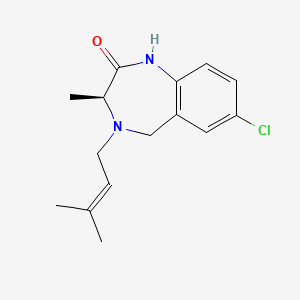
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique chemical structure, which includes a chloro group, a methyl group, and a prenyl group attached to the benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.
Prenylation: The prenyl group is introduced through a prenylation reaction, often using prenyl halides or similar reagents.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its pharmacological properties.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: Research focuses on its interactions with biological systems, including its binding to receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the prenyl group, in particular, may influence its binding affinity and efficacy compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
258849-87-5 |
|---|---|
Molekularformel |
C15H19ClN2O |
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
(3S)-7-chloro-3-methyl-4-(3-methylbut-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H19ClN2O/c1-10(2)6-7-18-9-12-8-13(16)4-5-14(12)17-15(19)11(18)3/h4-6,8,11H,7,9H2,1-3H3,(H,17,19)/t11-/m0/s1 |
InChI-Schlüssel |
BMXHIWFGSDDOJQ-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1C(=O)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Kanonische SMILES |
CC1C(=O)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


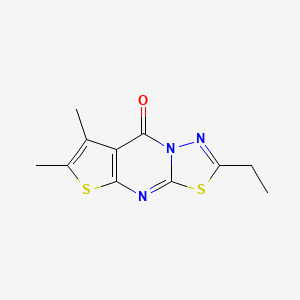
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
